molecular formula C19H21N3OS B11323502 N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide

N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11323502
M. Wt: 339.5 g/mol
InChI Key: IRXPMYBPUCKJPX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a cyano group, and a sulfanyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano donor reacts with the pyridine ring.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached to the pyridine ring through a thiolation reaction, using a suitable thiol reagent.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with tert-butylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted derivatives with different functional groups

Scientific Research Applications

N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling processes.

    Pathway Modulation: Altering the expression or activity of proteins and genes involved in critical cellular pathways, such as apoptosis or inflammation.

Comparison with Similar Compounds

N-tert-butyl-2-{[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the 4-methylphenyl group in this compound imparts distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-tert-butyl-2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H21N3OS/c1-13-5-7-14(8-6-13)16-10-9-15(11-20)18(21-16)24-12-17(23)22-19(2,3)4/h5-10H,12H2,1-4H3,(H,22,23)

InChI Key

IRXPMYBPUCKJPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC(C)(C)C

Origin of Product

United States

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